4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl
Brand Name: Vulcanchem
CAS No.: 138321-99-0
VCID: VC0148434
InChI: InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2
SMILES: C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F
Molecular Formula: C26H18F6N2O2
Molecular Weight: 504.4 g/mol

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

CAS No.: 138321-99-0

Main Products

VCID: VC0148434

Molecular Formula: C26H18F6N2O2

Molecular Weight: 504.4 g/mol

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl - 138321-99-0

CAS No. 138321-99-0
Product Name 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl
Molecular Formula C26H18F6N2O2
Molecular Weight 504.4 g/mol
IUPAC Name 4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]phenoxy]-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2
Standard InChIKey IWFSADBGACLBMH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F
PubChem Compound 19805072
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator